molecular formula C10H8F6 B3175960 1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene CAS No. 96256-42-7

1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene

Cat. No.: B3175960
CAS No.: 96256-42-7
M. Wt: 242.16 g/mol
InChI Key: LBDFRHGHZRVAPO-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene is an organic compound characterized by the presence of trifluoromethyl and trifluoropropyl groups attached to a benzene ring.

Preparation Methods

The synthesis of 1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene typically involves radical trifluoromethylation reactions. These reactions are carried out under specific conditions to ensure the successful incorporation of trifluoromethyl groups into the benzene ring. Industrial production methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl and trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its trifluoromethyl and trifluoropropyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene can be compared with other similar compounds, such as:

  • 1-(Trifluoromethyl)-2-(2,2,2-trifluoroethyl)benzene
  • 1-(Trifluoromethyl)-4-(4,4,4-trifluorobutyl)benzene

These compounds share similar structural features but differ in the length and position of the trifluoroalkyl groups. The unique combination of trifluoromethyl and trifluoropropyl groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6/c11-9(12,13)5-4-7-2-1-3-8(6-7)10(14,15)16/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDFRHGHZRVAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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